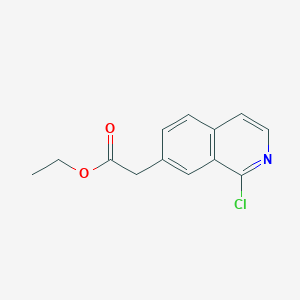
Ethyl 2-(1-chloroisoquinolin-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-chloroisoquinolin-7-yl)acetate is an organic compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of an ethyl ester group attached to the 2-position of the isoquinoline ring, which is further substituted with a chlorine atom at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-chloroisoquinolin-7-yl)acetate typically involves the reaction of isoquinoline derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage. The general reaction scheme is as follows:
- Isoquinoline is reacted with ethyl bromoacetate in the presence of potassium carbonate.
- The reaction mixture is heated under reflux for several hours.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-chloroisoquinolin-7-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted isoquinoline derivatives.
Hydrolysis: Formation of 2-(1-chloroisoquinolin-7-yl)acetic acid.
Reduction: Formation of 2-(1-chloroisoquinolin-7-yl)ethanol.
Scientific Research Applications
Ethyl 2-(1-chloroisoquinolin-7-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the construction of more complex molecules in organic synthesis.
Biological Studies: The compound is used in studies to investigate its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-chloroisoquinolin-7-yl)acetate involves its interaction with specific molecular targets in biological systems. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2-(1-chloroisoquinolin-7-yl)acetate can be compared with other isoquinoline derivatives such as:
Ethyl 2-(1-bromoisoquinolin-7-yl)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(1-fluoroisoquinolin-7-yl)acetate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-(1-iodoisoquinolin-7-yl)acetate: Similar structure but with an iodine atom instead of chlorine.
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
ethyl 2-(1-chloroisoquinolin-7-yl)acetate |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-12(16)8-9-3-4-10-5-6-15-13(14)11(10)7-9/h3-7H,2,8H2,1H3 |
InChI Key |
MEJYCJJALKZKQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)C=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















